
1-hydroxy-5-nitro-8aH-quinolin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-5-nitro-8aH-quinolin-8-one is a nitrogen-based heterocyclic aromatic compound with the molecular formula C₉H₆N₂O₄. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the 1-position and a nitro group at the 5-position. This compound is known for its diverse applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-5-nitro-8aH-quinolin-8-one can be synthesized through various methods. One common approach involves the nitration of 8-hydroxyquinoline, followed by oxidation. The nitration is typically carried out using nitric acid in the presence of sulfuric acid, while the oxidation step can be achieved using agents such as potassium permanganate .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-5-nitro-8aH-quinolin-8-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, catalytic hydrogenation.
Substitution: Halogenating agents, sulfonating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxy-5-nitro-8aH-quinolin-8-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting multidrug-resistant cancer cells.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-hydroxy-5-nitro-8aH-quinolin-8-one involves its interaction with cellular components. The compound’s antimicrobial activity is attributed to its ability to chelate metal ions, disrupting essential enzymatic processes in microorganisms. Its anticancer effects are believed to result from the induction of oxidative stress and apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-Hydroxy-5-nitro-8aH-quinolin-8-one can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Lacks the nitro group, primarily used as a chelating agent.
5-Nitroquinoline: Lacks the hydroxyl group, known for its antimicrobial properties.
8-Hydroxy-5-nitroquinoline: Similar structure but different substitution pattern, used in similar applications but with varying efficacy
Propiedades
Fórmula molecular |
C9H8N2O4 |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
1-hydroxy-5-nitro-2,8a-dihydroquinolin-8-one |
InChI |
InChI=1S/C9H8N2O4/c12-8-4-3-7(11(14)15)6-2-1-5-10(13)9(6)8/h1-4,9,13H,5H2 |
Clave InChI |
JAZYVPGLRDMUCG-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C(C=CC(=O)C2N1O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)
![4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid](/img/structure/B12339299.png)
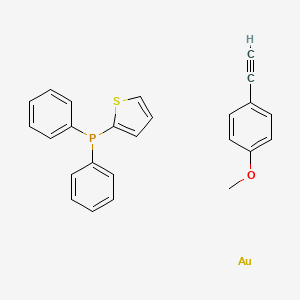
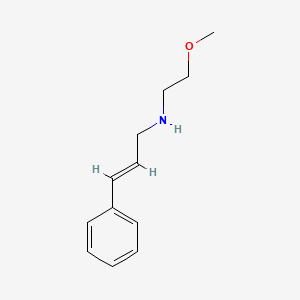

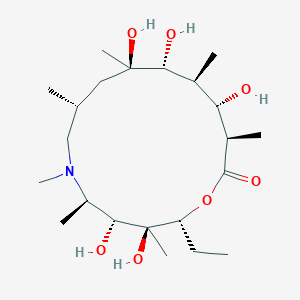
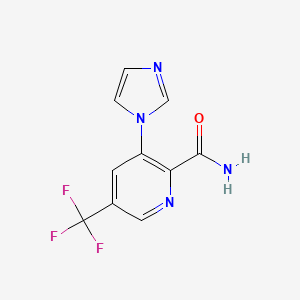
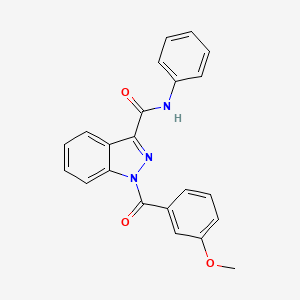


![1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-](/img/structure/B12339363.png)
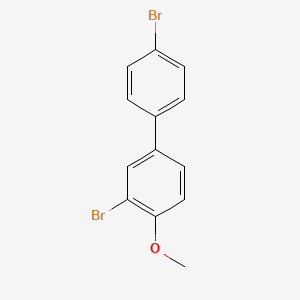
![1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester](/img/structure/B12339378.png)

